N-(1,3-苯并噻唑-2-基)-3-氯丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

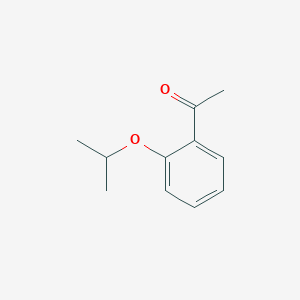

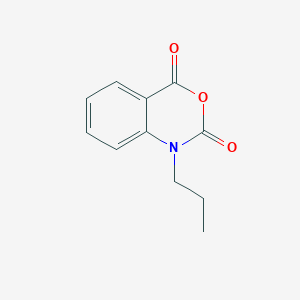

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves condensation reactions. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was achieved by the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Although this is not the exact compound , the methodology can provide insights into the synthesis of similar benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-3-chloropropanamide.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of nitrogen and sulfur atoms in the thiazole ring, which can act as coordination sites for metal ions. In the case of NBTCS, IR studies revealed that the ligand coordinates to metal ions through nitrogen and oxygen atoms of the sulphonamide group and the nitrogen atom attached to the benzothiazole ring . This coordination chemistry is essential for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation with different nucleophiles. For example, N-chloromethyl-2-thiono-benzoxazole and benzothiazole were shown to undergo nucleophilic substitution by sulfur, oxygen, and nitrogen nucleophiles to afford s-triazolo- and 1,2,4-oxadiazolo fused systems . Similarly, 2-(Phenylthiocarbamoyl)-N-(Benzothiazol-2-Yl)-3-Phenyl-3-Oxopropanamide reacted with activated chlorocompounds to produce poly-substituted thiophenes and 1,3,4-thiadiazoles . These reactions highlight the versatility of benzothiazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as nitrogen and sulfur can affect the compound's polarity, solubility, and reactivity. The ligand NBTCS and its metal complexes were characterized using various spectroscopic techniques, including UV-Vis, IR, 1H- and 13C-NMR, as well as elemental analysis and molar conductance measurement . These properties are crucial for the identification and application of these compounds in different fields, such as pharmaceuticals and materials science.

科学研究应用

-

Structural Study

- Field : Crystallography

- Application : The compound has been studied for its structural properties . It’s used in the formation of hydrazonylsulfones, which have been studied as optical materials and for their biological potential .

- Method : Single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted .

- Results : The compound crystallizes with two independent but similar amino tautomers in the asymmetric units . Significant intermolecular interactions were found in the structure, which are important in stabilizing the solid state of hydrazonylsulfones .

-

Green Chemistry

- Field : Green Chemistry

- Application : Benzothiazoles, including the compound , play an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

- Method : The synthesis of benzothiazoles is carried out from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

- Results : Benzothiazole compounds have shown a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

-

Antibacterial Agents

- Field : Medicinal Chemistry

- Application : The compound has been used in the synthesis of new N’- (1,3-benzothiazol-2-yl)-arylamides, which have potential as antibacterial agents .

- Method : The synthesis was carried out using hydroxybenzotriazole (HOBT) and 1- (3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis .

- Results : The new N’- (1,3-benzothiazol-2-yl)-arylamides were synthesized in high yields under relatively milder reaction conditions .

-

Optical Materials

- Field : Material Science

- Application : Hydrazonylsulfones such as “N-(1,3-benzothiazol-2-yl)-3-chloropropanamide” and their iminotautomers have been studied as optical materials .

- Method : A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .

- Results : The molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .

-

Preparation of N-(1,3-benzothiazol-2-yl)benzamide (Btba) Ligand

- Field : Organic Chemistry

- Application : The compound is used in the preparation of N-(1,3-benzothiazol-2-yl)benzamide (Btba) ligand .

- Method : The preparation is carried out at 50–60°C, a mixture of 2-aminobenzothaiazole and triethylamine in dry dioxane .

- Results : The preparation results in the formation of N-(1,3-benzothiazol-2-yl)benzamide (Btba) ligand .

-

Antifungal and Antiprotozoal Agents

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives have been investigated for their antifungal and antiprotozoal activities .

- Method : The synthesis of benzothiazoles is carried out from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

- Results : Benzothiazole compounds have shown a wide range of biological activities including antifungal and antiprotozoal .

-

Antidiabetic Agents

- Field : Medicinal Chemistry

- Application : N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activity in a noninsulin-dependent diabetes mellitus rat model .

- Method : The synthesis was carried out using N ′-substituted-N-(2-halophenyl)thioureas, O ′-substituted-N-(2-halophenyl) carbamothioates, or N-(2-halophenyl) thioamides through a base .

- Results : The synthesized compounds showed promising antidiabetic activity .

未来方向

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Future research may focus on developing novel derivatives of benzothiazole compounds with improved properties.

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRXIJMJSBTEBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

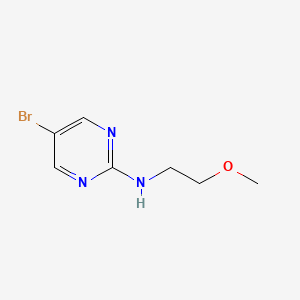

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389543 |

Source

|

| Record name | N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide | |

CAS RN |

2877-36-3 |

Source

|

| Record name | N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)